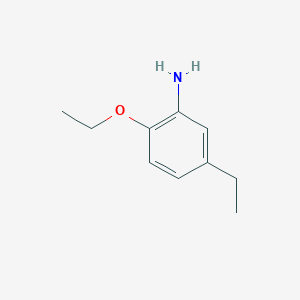

2-Ethoxy-5-ethylaniline

Overview

Description

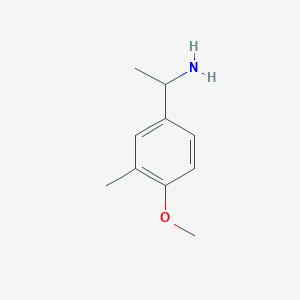

2-Ethoxy-5-ethylaniline is a chemical compound with the molecular formula C10H15NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .

Synthesis Analysis

The synthesis of anilines, such as this compound, typically involves several steps . The process often starts with a nitration, followed by a conversion from the nitro group to an amine, and then a bromination . Another common method for preparing primary amines is to use azide ion, N3–, rather than ammonia, as the nucleophile for S N 2 reaction with a primary or secondary alkyl halide .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with an ethoxy group (C2H5O-) and an ethylaniline group (C2H5NH2) attached to it .Chemical Reactions Analysis

Anilines, including this compound, can undergo a variety of chemical reactions . For example, they can participate in nucleophilic substitution reactions, react with acids to form salts and water, and react violently with oxidizing materials .Scientific Research Applications

Improved Synthesis and Biological Activity A study by Johnson et al. (2022) outlines the improved synthesis of 5-Ethylsulfonyl-2-methoxyaniline, a compound structurally related to 2-Ethoxy-5-ethylaniline. This synthesis is crucial for developing compounds with biological activities, such as kinase inhibitors, which are essential for cancer research and other disease treatments. The process highlights the significance of such compounds in the preparation of biologically active molecules (Hunter Johnson et al., 2022).

Polyaniline Complexes for Conductive Materials Research by Lin and Yang (2001, 2005) on ethyl and ethoxy-substituted polyaniline complexes reveals the application of these materials in creating conductive polymers. These studies demonstrate how substituents like ethoxy groups influence the electrical properties of polyaniline, making it suitable for various technological applications, including sensors and electronic devices (D. Lin & Sze‐Ming Yang, 2001; D. Lin & Sze‐Ming Yang, 2005).

Electrorheological Fluids Kim et al. (2001) explored the electrorheological (ER) properties of polyaniline derivatives, including those from monomers similar to this compound. This research highlights the potential of these derivatives in ER applications, which are critical in developing advanced materials for actuators and smart fluid technologies (Joong-sik Kim et al., 2001).

Molecular Electronics and Sensing The synthesis and characterization of compounds for potential use in molecular electronics and sensing applications are also significant. Gawale et al. (2019) discuss the development of a selective and sensitive probe for copper ions, indicating the broader applicability of ethoxy and ethyl-substituted compounds in creating sensitive detection systems for metals and other analytes (Y. Gawale et al., 2019).

Mechanism of Action

Mode of Action

Anilines generally undergo reactions such as nucleophilic substitution . The compound’s interaction with its targets and the resulting changes are subject to further investigation.

Result of Action

As an aniline derivative, it may have potential biological activity, but specific effects need to be investigated .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, Friedel-Crafts acylation, a common reaction involving anilines, requires strictly anhydrous conditions and can produce corrosive acid wastes

Safety and Hazards

2-Ethoxy-5-ethylaniline, like other anilines, can pose several hazards. It can affect you when breathed in and by passing through your skin. Contact can irritate the skin and eyes. High levels can interfere with the ability of the blood to carry oxygen, causing headache, fatigue, dizziness, and a blue color to the skin and lips (methemoglobinemia) .

Future Directions

Properties

IUPAC Name |

2-ethoxy-5-ethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-8-5-6-10(12-4-2)9(11)7-8/h5-7H,3-4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPZUXGGXAJWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

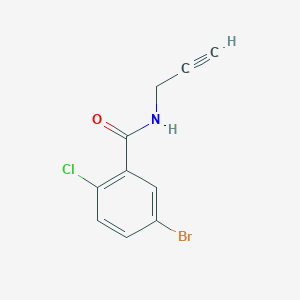

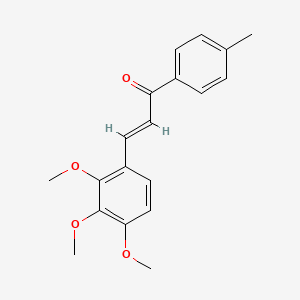

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-Aminobutyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B3076957.png)

![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]benzoic acid](/img/structure/B3076959.png)

![N-[(quinolin-6-yl)methyl]cyclopentanamine](/img/structure/B3076967.png)

![1-(2-Methylimidazo[1,2-a]pyridin-5-yl)ethanone](/img/structure/B3076985.png)

![4-[(4-Fluorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3077012.png)